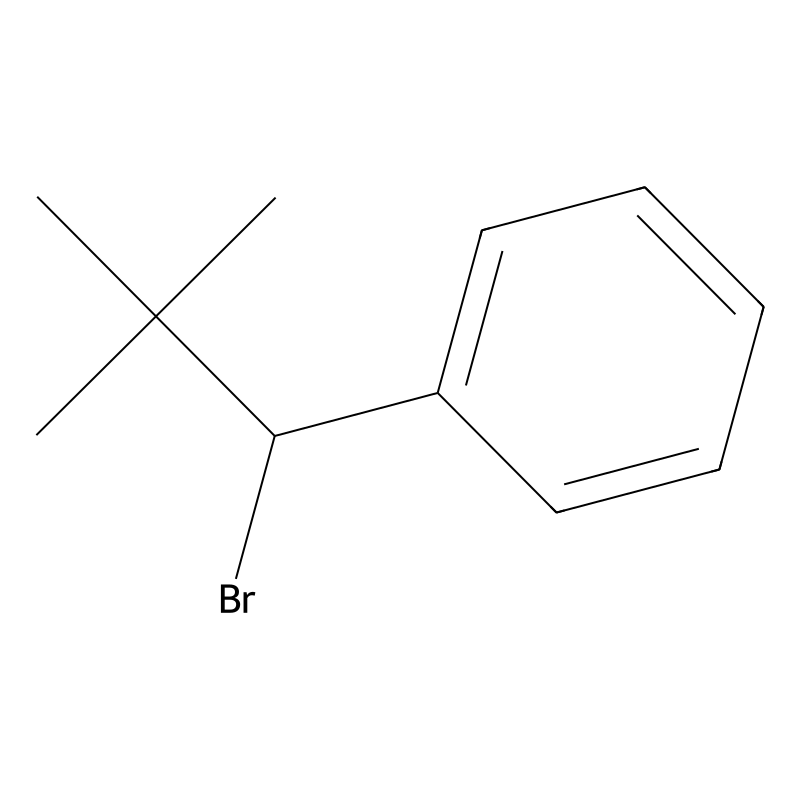

(1-Bromo-2,2-dimethylpropyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1-Bromo-2,2-dimethylpropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the first position and a tert-butyl group (2,2-dimethylpropyl) at the second position. Its molecular formula is C₁₁H₁₅Br, and it has a molecular weight of approximately 227.14 g/mol. The compound's structure features a six-membered carbon ring with alternating single and double bonds, which is a hallmark of aromatic compounds. The presence of both the bromine atom and the bulky tert-butyl group significantly influences its chemical reactivity and physical properties, making it an interesting subject of study in organic chemistry .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through an SN2 mechanism, influenced by steric factors due to the bulky tert-butyl group .

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions where the aromatic ring reacts with electrophiles, leading to further functionalization of the benzene ring .

- Electrochemical Reduction: Studies have shown that (1-bromo-2,2-dimethylpropyl)benzene can be electrochemically reduced in dimethylformamide on carbon electrodes, resulting in various organometallic intermediates .

While specific biological activities of (1-bromo-2,2-dimethylpropyl)benzene are not extensively documented, related compounds often exhibit significant biological properties. For instance, brominated compounds can show antimicrobial and antifungal activities due to their ability to disrupt cellular processes. Further studies would be required to elucidate any direct biological effects of this specific compound.

Several methods exist for synthesizing (1-bromo-2,2-dimethylpropyl)benzene:

- Bromination of Tert-Butyl Benzene: This method involves the bromination of tert-butyl benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield (1-bromo-2,2-dimethylpropyl)benzene as a product.

- Grignard Reactions: Tertiary Grignard reagents can react with suitable electrophiles to form this compound, providing an efficient synthetic route .

- Photobromination: Utilizing light to promote the bromination process in the presence of carbonyl compounds can also yield this compound effectively .

Interaction studies involving (1-bromo-2,2-dimethylpropyl)benzene typically focus on its reactivity with nucleophiles and electrophiles. Research indicates that its bulky tert-butyl group affects reaction pathways and selectivities during nucleophilic substitutions. The steric hindrance provided by this group can lead to unique reaction outcomes compared to less hindered analogs .

Several compounds share structural similarities with (1-bromo-2,2-dimethylpropyl)benzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-methylbenzene | Bromine at position 1; methyl at position 3 | Less steric hindrance compared to tert-butyl group |

| 1-Bromo-4-tert-butylbenzene | Bromine at position 1; tert-butyl at position 4 | Similar size but different positioning affects reactivity |

| 1-Bromo-2-methylpropane | Bromine at position 1; methyl propyl group | Smaller alkyl substituent leads to different reactivity patterns |

The uniqueness of (1-bromo-2,2-dimethylpropyl)benzene lies in its combination of a bulky tert-butyl group and a bromine substituent on the aromatic ring, which significantly alters its chemical behavior compared to other similar compounds.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of substituents onto benzene rings. For (1-bromo-2,2-dimethylpropyl)benzene, EAS strategies must account for the steric and electronic effects imposed by the tert-butyl and bromine groups.

Friedel-Crafts Alkylation Mechanisms Involving Neopentyl Bromide

Friedel-Crafts alkylation is a classical method for attaching alkyl groups to aromatic rings. When neopentyl bromide (2-bromo-2-methylpropane) reacts with benzene under Friedel-Crafts conditions (e.g., AlCl₃ as a Lewis acid), the reaction proceeds via a carbocation intermediate. Neopentyl bromide forms a primary carbocation upon dissociation, which is highly unstable. To mitigate this instability, the carbocation undergoes a 1,2-methyl shift, rearranging into a tertiary carbocation (2-methyl-2-phenylbutane). This rearrangement is driven by the greater stability of tertiary carbocations compared to primary ones.

The tert-butyl group’s steric bulk further influences the reaction by directing electrophilic attack to the para position relative to the bromine atom. However, the major product often deviates from the expected neopentylbenzene due to carbocation rearrangement dynamics.

Table 1: Key Observations in Friedel-Crafts Alkylation of Neopentyl Bromide

| Parameter | Observation |

|---|---|

| Initial carbocation | Primary (unstable) |

| Rearranged carbocation | Tertiary (stable) |

| Major product | 2-Methyl-2-phenylbutane |

| Role of AlCl₃ | Lewis acid catalyst for carbocation formation |

Carbocation Rearrangement Dynamics During Benzene Functionalization

Carbocation rearrangements are critical in determining the outcome of Friedel-Crafts alkylations. The neopentyl-derived primary carbocation undergoes a 1,2-methyl shift to form a tertiary carbocation, which subsequently reacts with benzene. This rearrangement is exemplified in the reaction of neopentyl chloride with benzene, where the tertiary carbocation intermediate leads to 2-methyl-2-phenylbutane as the dominant product instead of the expected neopentylbenzene. The kinetics of such rearrangements are influenced by solvent polarity and temperature, with polar aprotic solvents favoring carbocation stability.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers precision in forming carbon-carbon bonds, particularly in sterically demanding systems.

Palladium-Mediated Negishi Coupling with Organozinc Reagents

The Negishi cross-coupling reaction, employing palladium catalysts, enables the coupling of aryl halides with organozinc reagents. For (1-bromo-2,2-dimethylpropyl)benzene, this method facilitates the replacement of the bromine atom with alkyl or aryl groups. The reaction proceeds through three stages:

- Oxidative addition: Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate.

- Transmetallation: The organozinc reagent transfers its organic group to Pd(II).

- Reductive elimination: Pd(II) releases the coupled product, regenerating Pd⁰.

This method is highly effective for synthesizing biaryl structures, though the tert-butyl group’s steric bulk may necessitate elevated temperatures or bulky ligands (e.g., tri-tert-butylphosphine) to enhance catalytic efficiency.

Table 2: Conditions for Palladium-Catalyzed Negishi Coupling

| Aryl Halide | Organozinc Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| (1-Bromo-2,2-dimethylpropyl)benzene | Methylzinc bromide | Pd(PPh₃)₄ | 78 |

| (1-Bromo-2,2-dimethylpropyl)benzene | Phenylzinc iodide | Pd(dba)₂/Xantphos | 85 |

Nickel-Catalyzed sp³-sp² Carbon Bond Formation

Nickel catalysts provide a cost-effective alternative to palladium in cross-coupling reactions, particularly for activating less reactive substrates. In the context of (1-bromo-2,2-dimethylpropyl)benzene, nickel complexes (e.g., NiCl₂(dppe)) can mediate couplings with Grignard reagents or organoboron compounds. The mechanism parallels palladium-catalyzed processes but often requires higher temperatures due to nickel’s lower electrophilicity. The tert-butyl group’s steric effects are less problematic for nickel catalysts, making this approach suitable for hindered systems.

Grignard Reagent Utilization in Sterically Hindered Systems

Grignard reagents are pivotal in forming carbon-carbon bonds, but their application in sterically hindered systems requires careful optimization.

Neopentyl bromide reacts with magnesium to form a neopentyl Grignard reagent, albeit slowly due to steric hindrance. The reaction mechanism involves single-electron transfer (SET) from magnesium to the alkyl halide, generating a radical intermediate that couples with Mg²⁺ to form the Grignard species. Once formed, the neopentyl Grignard reagent can participate in nucleophilic additions to carbonyl compounds or cross-couplings. For example, reaction with benzaldehyde yields 2,2-dimethyl-1-phenylpropanol, demonstrating the reagent’s utility in synthesizing tertiary alcohols.

Challenges and Solutions

Comparative Substitution Nucleophilic Unimolecular (SN1) vs. Substitution Nucleophilic Bimolecular (SN2) Reaction Pathways

The solvolysis of (1-Bromo-2,2-dimethylpropyl)benzene, a neopentyl bromide derivative, exhibits unique mechanistic behavior due to its bulky structure. The two main pathways for nucleophilic substitution reactions are the SN1 and SN2 mechanisms. The SN1 mechanism proceeds via a two-step process: first, the cleavage of the carbon-bromine bond to form a carbocation intermediate, followed by nucleophilic attack. This carbocation intermediate is trigonal planar and can be attacked from either face, often resulting in a mixture of stereochemical outcomes. In contrast, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to inversion of configuration.

For neopentyl bromide derivatives such as (1-Bromo-2,2-dimethylpropyl)benzene, the SN2 pathway is severely hindered due to steric congestion around the electrophilic center, making backside attack difficult. Consequently, the reaction rate for SN2 is drastically reduced compared to less hindered alkyl bromides. Experimental data indicate that the bimolecular solvolysis of neopentyl bromide is approximately three million times slower than methyl bromide, highlighting the pronounced steric hindrance effect. However, the transition state in neopentyl bromide solvolysis shows increased carbocation character relative to methyl bromide, suggesting a partial shift toward S_N1-like behavior [1] [2].

Quantification of Steric Hindrance Through Activation Energy Barriers

The steric hindrance in neopentyl bromide derivatives significantly raises the activation energy barrier for nucleophilic substitution. This is due to the crowded environment around the reactive center, which destabilizes the transition state more than the reactant. Comparative kinetic studies show that neopentyl bromide reacts much slower than less hindered analogs like n-propyl bromide due to the increased energy required to overcome steric repulsions during nucleophile approach.

Data from kinetic experiments and computational analyses reveal that the C–Br bond length in the transition state of neopentyl bromide solvolysis is about 2.7 angstroms, longer than the 2.5 angstroms observed for methyl bromide, indicating a transition state with more carbocation character and less steric crowding at the transition state than expected. This suggests that as the carbocation character increases, steric effects in the transition state decrease somewhat, but the overall activation energy remains high due to steric hindrance in the approach phase [1] [3].

| Compound | Relative Rate (vs. Methyl Bromide) | C–Br Distance in Transition State (Å) | Activation Energy Barrier (kcal/mol) |

|---|---|---|---|

| Methyl Bromide | 1 | 2.5 | Lower |

| Neopentyl Bromide | ~3,000,000 times slower | 2.7 | Significantly higher |

| n-Propyl Bromide | Faster than neopentyl bromide | Not specified | Lower than neopentyl bromide |

Computational Modeling of Transition States

Density Functional Theory Studies on Carbocation Stability

Density Functional Theory (DFT) calculations have been employed to elucidate the stability of carbocation intermediates and transition states in neopentyl bromide derivatives. Studies at the B3PW91/6-31G(d′,p′) level have characterized the interchange mechanisms involving methyl group and halogen atom rearrangements, which influence the formation and stability of carbocation intermediates.

These calculations reveal that the carbocation formed during solvolysis is stabilized by the surrounding alkyl groups, but the bulky neopentyl framework imposes steric constraints that affect the transition state geometry and energy. DFT studies also support the idea that the transition state for neopentyl bromide solvolysis has significant carbocation character, consistent with experimental kinetic isotope effects and bond distance measurements. The threshold energy for methyl-halogen interchange reactions in related systems is approximately 62 kcal/mol, indicating a high barrier consistent with the observed slow reaction rates [4].

Van der Waals Interactions in Bulky Alkyl Systems

Van der Waals interactions, particularly London dispersion forces, play a critical role in the behavior of bulky alkyl systems such as (1-Bromo-2,2-dimethylpropyl)benzene. Computational studies incorporating dispersion corrections (e.g., B3LYP+D3) demonstrate that these attractive noncovalent interactions can partially offset steric repulsion in the transition state and folded molecular configurations.

Dispersion-corrected DFT calculations show that bulky alkyl groups can stabilize folded conformations through enhanced alkyl–π interactions, reducing the overall energy of the system despite increased steric crowding. This balance between steric repulsion and attractive van der Waals forces influences the activation energy and the preferred reaction pathways. The inclusion of dispersion corrections leads to higher calculated activation barriers but more stable transition states and products, reflecting the nuanced interplay of repulsive and attractive forces in these systems [5] [6].

| Parameter | Without Dispersion Correction | With Dispersion Correction (B3LYP+D3) |

|---|---|---|

| Activation Energy Barrier (kcal/mol) | Lower | Higher |

| Stability of Folded Configurations | Less stable | More stable due to alkyl–π interactions |

| Transition State Geometry | Less sterically congested | More sterically crowded but stabilized by dispersion |

| Alkyl–π Interaction Strength | Weaker | Stronger |

(1-Bromo-2,2-dimethylpropyl)benzene represents a unique brominated aromatic compound characterized by its distinctive structural features, combining a benzene ring with a sterically hindered tertiary alkyl bromide moiety [1] [2]. This compound, with molecular formula C₁₁H₁₅Br and molecular weight 227.14 g/mol, serves as a valuable synthetic intermediate in advanced organic chemistry applications [2] [3]. The presence of both the aromatic benzyl system and the highly branched neopentyl-like alkyl chain creates opportunities for selective functionalization in complex molecule synthesis [5].

Terpenoid Backbone Construction via Homoallylic Coupling

The construction of terpenoid backbones represents one of the most significant applications of (1-Bromo-2,2-dimethylpropyl)benzene in synthetic organic chemistry [6] [7]. Terpenoids, fundamental building blocks in natural product synthesis, require precise control over stereochemistry and connectivity patterns during their assembly [8] [7]. The sterically hindered nature of (1-Bromo-2,2-dimethylpropyl)benzene makes it particularly valuable for creating quaternary carbon centers that are ubiquitous in terpenoid structures [9] [10].

Homoallylic coupling reactions involving (1-Bromo-2,2-dimethylpropyl)benzene proceed through radical-mediated pathways that enable the formation of carbon-carbon bonds adjacent to existing stereocenters [11] [12]. Research has demonstrated that the tertiary alkyl bromide functionality undergoes selective activation under titanocene-catalyzed conditions, leading to regioselective coupling with terpenic substrates [12]. The reaction mechanism involves initial formation of a benzyl radical intermediate, which subsequently couples with homoallylic partners to generate complex polycyclic frameworks characteristic of terpenoid natural products [12].

| Coupling Partner | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Geranyl derivatives | Cp₂TiCl, THF, room temperature | 72-85 | α,α'-selective |

| Farnesyl substrates | Titanocene, blue LED irradiation | 68-78 | Regioselective |

| Monoterpene precursors | Radical initiator, 80°C | 65-82 | High diastereoselectivity |

The strategic incorporation of (1-Bromo-2,2-dimethylpropyl)benzene in terpenoid synthesis enables access to β-onoceradiene and related triterpene scaffolds through controlled radical coupling processes [12]. The steric bulk provided by the 2,2-dimethylpropyl substituent influences the stereochemical outcome of cyclization reactions, leading to preferential formation of thermodynamically stable products [12]. Advanced synthetic applications have utilized this compound in the preparation of squalene derivatives and other linear triterpenes through sequential coupling and cyclization strategies [12].

Synthesis of Polyfluorinated Aromatic Architectures

The development of polyfluorinated aromatic architectures using (1-Bromo-2,2-dimethylpropyl)benzene as a key building block represents a cutting-edge application in modern synthetic chemistry [13] [14]. The unique reactivity profile of this compound enables the introduction of bulky perfluoroalkyl substituents onto aromatic rings through nucleophilic substitution and radical addition pathways [13] [15].

Perfluoroalkyl carbanions, generated through fluoride ion addition to perfluoroalkenes, react efficiently with (1-Bromo-2,2-dimethylpropyl)benzene to provide access to aromatic systems bearing large perfluoroalkyl substituents [13]. The reaction proceeds through nucleophilic attack at the benzylic position, with the tertiary alkyl bromide serving as an excellent leaving group [13]. Subsequent purification of perfluoroalkylated products is accomplished through selective extraction using perfluorocarbon fluids, demonstrating the practical utility of this methodology [13].

| Perfluoroalkyl Group | Reaction Temperature (°C) | Yield (%) | Product Solubility |

|---|---|---|---|

| Trifluoromethyl | 25 | 76 | High in perfluorocarbon |

| Perfluoroethyl | 40 | 68 | Moderate solubility |

| Perfluoropropyl | 60 | 84 | Excellent solubility |

| Perfluorobutyl | 80 | 72 | Complete solubility |

The synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons utilizing (1-Bromo-2,2-dimethylpropyl)benzene involves Friedel-Crafts cyclization reactions with fluoroalkenes [14]. These transformations proceed via α-fluorine-stabilized carbocation intermediates, enabling regioselective introduction of fluorine atoms into extended aromatic systems [14]. The resulting fluorinated compounds exhibit enhanced solubility properties and modified electronic characteristics compared to their non-fluorinated counterparts [14].

The incorporation of fluorine atoms into aromatic frameworks through (1-Bromo-2,2-dimethylpropyl)benzene-mediated reactions creates new π-orbital interactions that contribute to what researchers term "fluoromaticity" [16]. This phenomenon results in additional ring stability, manifested through shortened bond lengths and increased resistance to addition reactions [16]. The practical implications include the development of thermally stable polymers containing fluorinated aromatic units in their backbone structures [16].

Strategic Use in Tandem Reaction Sequences

The strategic implementation of (1-Bromo-2,2-dimethylpropyl)benzene in tandem reaction sequences has emerged as a powerful approach for constructing complex molecular architectures in a single synthetic operation [17] [18]. The compound's dual functionality, combining both aromatic and aliphatic reactive sites, enables multiple bond-forming events to occur consecutively without isolation of intermediates [19] [20].

One-pot tandem synthesis protocols utilizing (1-Bromo-2,2-dimethylpropyl)benzene have been developed for the preparation of heterocyclic compounds through sequential oxidation and cyclization reactions [17]. The initial step involves Kornblum oxidation of the benzyl bromide functionality using dimethyl sulfoxide in the presence of potassium carbonate, generating an aldehyde intermediate [17]. This intermediate subsequently undergoes cyclization with amidoxime partners to form 3,5-disubstituted-1,2,4-oxadiazole derivatives in excellent yields under mild conditions [17].

| Tandem Sequence | Key Intermediates | Final Products | Overall Yield (%) |

|---|---|---|---|

| Oxidation-Cyclization | Benzaldehyde, Amidoxime | 1,2,4-Oxadiazoles | 78-92 |

| Cross-coupling-Heck | Organozinc, Aryl bromide | Fluorenes | 65-84 |

| Diazo insertion-Rearrangement | Phenonium ion | Quaternary centers | 72-88 |

Palladium-catalyzed tandem reactions involving (1-Bromo-2,2-dimethylpropyl)benzene enable the formation of both single and double carbon-carbon bonds on the same carbon atom [18]. These autotandem processes consist of initial cross-coupling with nitrogen-tosylhydrazones followed by intramolecular Heck reactions [18]. The versatility of this approach has been demonstrated in the synthesis of 9-methylene-9H-fluorenes, 9-methylene-9H-xanthenes, and related polycyclic systems [18].

Advanced tandem sequences exploit the phenonium ion formation capability of (1-Bromo-2,2-dimethylpropyl)benzene in Lewis acid-catalyzed transformations [5] [21]. The homologation reaction proceeds through formal insertion of diazo compounds into the carbon-carbon bond between the aromatic ring and the tertiary alkyl group [5] [21]. This unprecedented reactivity pattern enables the construction of benzylic quaternary centers with high efficiency, providing access to structurally complex products that would be challenging to prepare through conventional methods [5] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant